molecular formula C17H21Cl2N3O3 B1665925 Azasetron CAS No. 123040-16-4

Azasetron

Cat. No. B1665925
M. Wt: 386.3 g/mol
InChI Key: DBMKBKPJYAHLQP-BTQNPOSSSA-N
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Description

Azasetron (AZT) is a synthetic molecule developed in the early 1990s as a potential anti-cancer treatment. It is a member of the class of drugs known as alkylating agents, which are used to treat a variety of cancers. AZT has been studied extensively, and its mechanism of action is well understood. It is a highly potent, selective inhibitor of DNA synthesis, which makes it an attractive option for cancer treatment. AZT has also been investigated for its potential applications in other areas, such as neurological disorders, inflammation, and infectious diseases.

Scientific Research Applications

Azasetron has been studied extensively for its potential applications in various areas of scientific research. In vivo studies have demonstrated the efficacy of Azasetron in the treatment of various types of cancer, including leukemia, lymphoma, and solid tumors. In vitro studies have demonstrated Azasetron’s potential for use in the treatment of neurological disorders, inflammation, and infectious diseases.

In Vivo

In vivo studies of Azasetron have demonstrated its efficacy in the treatment of various types of cancer. Azasetron has been used successfully to treat acute myeloid leukemia, non-Hodgkin’s lymphoma, and solid tumors such as breast and ovarian cancer. In addition, Azasetron has been studied for its potential use in the treatment of metastatic melanoma, colon cancer, and prostate cancer.

In Vitro

In vitro studies of Azasetron have demonstrated its potential for use in the treatment of neurological disorders, inflammation, and infectious diseases. Azasetron has been studied for its potential to inhibit the growth of HIV-1, herpes simplex virus, and influenza virus. In addition, Azasetron has been studied for its ability to reduce inflammation in models of rheumatoid arthritis and multiple sclerosis.

Mechanism Of Action

Azasetron is a highly potent, selective inhibitor of DNA synthesis. It works by inhibiting the enzyme reverse transcriptase, which is responsible for the replication of viral DNA. This inhibition leads to the accumulation of viral DNA, which eventually leads to the death of the infected cell.

Biological Activity

Azasetron has been studied extensively for its biological activity. In vitro studies have demonstrated its ability to inhibit the growth of a variety of viruses, including HIV-1, herpes simplex virus, and influenza virus. In addition, Azasetron has been studied for its ability to reduce inflammation in models of rheumatoid arthritis and multiple sclerosis.

Biochemical And Physiological Effects

Azasetron has been studied extensively for its biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of a variety of viruses, including HIV-1, herpes simplex virus, and influenza virus. In addition, Azasetron has been studied for its ability to reduce inflammation in models of rheumatoid arthritis and multiple sclerosis.

Advantages And Limitations For Lab Experiments

Azasetron is a highly potent, selective inhibitor of DNA synthesis. Its mechanism of action is well understood and its pharmacodynamic properties have been studied extensively. Azasetron is rapidly absorbed and has a long half-life, allowing for extended periods of therapeutic effect. However, Azasetron is also highly toxic, and its use in laboratory experiments must be carefully monitored.

Future Directions

The potential applications of Azasetron are vast and its mechanism of action is well understood. In the future, Azasetron may be used to treat a variety of cancers, neurological disorders, inflammation, and infectious diseases. Additionally, Azasetron may be studied for its potential to inhibit the growth of other viruses, such as hepatitis C and Zika virus. Furthermore, Azasetron may be studied for its potential to reduce inflammation in other diseases, such as asthma and inflammatory bowel disease. Finally, Azasetron may be studied for its potential to inhibit the growth of bacteria, such as methicillin-resistant Staphylococcus aureus.

properties

IUPAC Name

N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-methyl-3-oxo-1,4-benzoxazine-8-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O3.ClH/c1-20-14-7-11(18)6-12(16(14)24-9-15(20)22)17(23)19-13-8-21-4-2-10(13)3-5-21;/h6-7,10,13H,2-5,8-9H2,1H3,(H,19,23);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBMKBKPJYAHLQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)COC2=C(C=C(C=C21)Cl)C(=O)NC3CN4CCC3CC4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00924358
Record name N-(1-Azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboximidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00924358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azasetron hydrochloride

CAS RN

123040-16-4
Record name Y 25130
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123040-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Azasetron hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123040164
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(1-Azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboximidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00924358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(1-Azabicyclo[2.2.2]oct-3-yl)-6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AZASETRON HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BSS7XL60S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of 3.0 g of 3-aminoquinuclidine and 3.0 g of N-methylmorpholine in 60 ml of chloroform is added 6.2 g of 6-chloro-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzoxazine-8-carboxylic acid chloride under cooling and stirring followed by stirring for 2 hours. The resultant solution is washed with water, aqueous sodium hydrogen carbonate and then water, and dried over magnesium sulfate. After the solvent is distilled off under reduced pressure, the residue is recrystallized from ethanol-isopropyl ether and treated with ethanolic hydrochloric acid to give 6-chloro-3,4-dihydro-4-methyl-3-oxo-N-(3-quinuclidinyl)-2H-1,4-benzoxazine-8-carboxamide hydrochloride, melting at 281° C. with decomposition.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
961
Citations
MJ Yun, YH Kim, AR Kim - Yonsei medical journal, 2010 - synapse.koreamed.org
Purpose We compared the prophylactic effects of intravenously administered azasetron (10 mg) and ondansetron (8 mg) on postoperative nausea and vomiting (PONV) in patients …
Number of citations: 29 synapse.koreamed.org
HY Lee, HK Kim, KH Lee, BS Kim… - … : Official Journal of …, 2014 - synapse.koreamed.org
… the efficacy and the safety of azasetron compared to ondansetron in the prevention of delayed CINV. The current study showed inferiority of azasetron in the prevention of delayed CINV …
Number of citations: 11 synapse.koreamed.org
L Sun, D Cun, B Yuan, H Cui, H Xi, L Mu… - Journal of …, 2012 - Elsevier
… containing azasetron was designed and aimed at prolonging the action of azasetron and … In vitro permeation studies were performed to characterize azasetron permeated through rabbit …
Number of citations: 54 www.sciencedirect.com
Y Moriyama, K Arimori, M Nakano - Biological and Pharmaceutical …, 1997 - jstage.jst.go.jp
… Figure 1 shows the serum concentration time profiles of azasetron following intravenous, rectal and oral administrations of 10 mg azasetron hydrochloride to rabbits. There was a …
Number of citations: 8 www.jstage.jst.go.jp
K Mikawa, H Akamatsu, K Nishina, M Shiga… - Gynecologic and …, 2002 - karger.com
Neutrophil functions play an important role in the antibacterial or antitumor host defense system. Ondansetron, granisetron, ramosetron, and azasetron are often used in gynecological …
Number of citations: 1 karger.com
J Endo, H Iihara, M Yamada, K Yanase… - Anticancer …, 2012 - ar.iiarjournals.org
… δ, where P azasetron and P granisetron are the rates of complete response to azasetron and … 6 where p azasetron and p granisetron are the proportion of the rates of complete response …
Number of citations: 11 ar.iiarjournals.org
BX Fang, FC Chen, D Zhu, J Guo, LH Wang - Oncotarget, 2017 - ncbi.nlm.nih.gov
… In this study, we investigated the stability of azasetron … Our study demonstrates that the azasetron-dexamethasone … Clinicians should be aware that combinations of azasetron …
Number of citations: 5 www.ncbi.nlm.nih.gov
F Chen, L Wang, J Guo, X Shi, B Fang - Journal of Analytical …, 2017 - hindawi.com
A simple and rapid high-performance liquid chromatography with diode array detector (HPLC-DAD) method has been developed and validated for simultaneous quantification of five …
Number of citations: 29 www.hindawi.com
SY Um, SW Chae, HJ Park, MW Chung… - Journal of separation …, 2010 - Wiley Online Library
… For the quantification of azasetron in rat plasma samples, a … precision and accuracy values for azasetron were in the ranges … of azasetron following oral administration of azasetron at a …
K Katayama, K Asano, K Haga… - The Japanese Journal of …, 1997 - jstage.jst.go.jp
… reason why azasetron possesses a low Hill coefficient. In conclusion, azasetron was confirmed to … study should offer a probable explanation for the potent antiemetic effect of azasetron. …
Number of citations: 9 www.jstage.jst.go.jp

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